4-Chloro-isatoic anhydride
Overview
Description
4-Chloro-isatoic anhydride is an organic compound with the chemical formula C8H4ClNO3. It is a derivative of isatoic anhydride, where a chlorine atom is substituted at the 4-position of the benzene ring. This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
Target of Action
Isatoic anhydride derivatives, including 4-chloro-isatoic anhydride, are known to be building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
The mode of action of this compound involves several chemical reactions. For instance, it can undergo hydrolysis to give carbon dioxide and anthranilic acid . It can also react with alcohols to form esters . Furthermore, active methylene compounds and carbanions can replace oxygen, giving hydroxy quinolinone derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a precursor in the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
Pharmacokinetics
The compound’s molecular weight (19758 g/mol) and its solid form suggest that it may have specific pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of various nitrogen-containing heterocyclic structures . These structures can have various biological activities, depending on their specific chemical structures and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-isatoic anhydride can be synthesized through several methods:
Cyclization of Anthranilic Acids: This method involves the reaction of 4-chloro-anthranilic acid with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source.
Catalytic Carbonylation of Anilines: This method uses palladium(II)-catalyzed carbonylation of 4-chloro-aniline with carbon monoxide.
Transformation of Phthalic Anhydride Derivatives: This involves the reaction of 4-chloro-phthalic anhydride with trimethylsilyl azide, forming intermediates like 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate.
Industrial Production Methods
Industrial production of this compound typically relies on the cyclization of 4-chloro-anthranilic acid using phosgene or its safer alternatives like triphosgene. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
4-Chloro-isatoic anhydride undergoes various chemical reactions:
Hydrolysis: Reacts with water to form 4-chloro-anthranilic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Substitution Reactions: Active methylene compounds and carbanions can replace the oxygen atom, forming hydroxy quinolinone derivatives.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed are 4-chloro-anthranilic acid, esters, and amides .
Scientific Research Applications
4-Chloro-isatoic anhydride has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-isatoic anhydride can be compared with other isatoic anhydride derivatives:
Isatoic Anhydride: The parent compound without the chlorine substitution.
5-Chloro-isatoic Anhydride: Another chlorinated derivative with the chlorine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
7-chloro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPDIJQZCABTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317039 | |
Record name | 4-Chloro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40928-13-0 | |
Record name | 40928-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroisatoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.